2-(Aminomethyl)-1-chloronaphthalene
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H10ClN |
|---|---|
Molecular Weight |
191.65 g/mol |
IUPAC Name |
(1-chloronaphthalen-2-yl)methanamine |
InChI |
InChI=1S/C11H10ClN/c12-11-9(7-13)6-5-8-3-1-2-4-10(8)11/h1-6H,7,13H2 |
InChI Key |
GAMCIRASGMSSNW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2Cl)CN |
Origin of Product |
United States |
Synthetic Methodologies for 2 Aminomethyl 1 Chloronaphthalene and Analogous Structures
Synthesis of Chloronaphthalene Precursors
The initial step in synthesizing 2-(aminomethyl)-1-chloronaphthalene is the preparation of a suitable chloronaphthalene starting material. This can be achieved through several synthetic routes, primarily involving the direct halogenation of naphthalene (B1677914) or the conversion of naphthalene derivatives such as naphthols or naphthylamines.
Direct Halogenation Approaches: Regioselectivity and Isomer Control
Direct chlorination of naphthalene is a common method for producing chloronaphthalenes. wikipedia.org This electrophilic aromatic substitution reaction typically yields a mixture of isomers, primarily 1-chloronaphthalene (B1664548) and 2-chloronaphthalene (B1664065), along with more highly substituted products like dichloro- and trichloronaphthalenes. wikipedia.orgchemicalbook.com
The regioselectivity of the reaction, which determines the ratio of the α (1-position) to β (2-position) isomer, is influenced by several factors. Electrophilic substitution on naphthalene generally favors the α-position due to the greater stability of the resulting carbocation intermediate, which allows for more extensive delocalization. almerja.com However, the reaction conditions, including temperature and the presence of a catalyst, can alter this selectivity.
For instance, the direct chlorination of naphthalene can be carried out using zinc as a catalyst at a temperature of 90-95°C, yielding primarily 1-chloronaphthalene. guidechem.com Alternatively, iodine can be used as a catalyst in a chlorobenzene (B131634) solvent at 60-70°C. guidechem.com While these methods predominantly produce the 1-chloro isomer, the 2-chloro isomer is also formed, typically accounting for 2-20% of the product mixture. guidechem.com Separating these isomers can be challenging due to their similar boiling points and chemical properties. chemicalbook.comguidechem.com
Recent research has explored more sophisticated methods to control regioselectivity. For example, palladium-catalyzed C-H halogenation of 1-naphthaldehydes has been shown to exhibit C8-regioselectivity, while the formation of an aromatic imine intermediate can switch the reactivity to the C2-position. researchgate.net
Routes from Naphthols or Naphthylamines
An alternative to direct halogenation is the synthesis of chloronaphthalenes from other naphthalene derivatives. Naphthylamines can be converted to their corresponding chloronaphthalenes via diazotization followed by a Sandmeyer reaction. nih.gov For example, 1-naphthylamine (B1663977) can be diazotized and then treated with a copper(I) chloride to yield 1-chloronaphthalene. nih.gov
Naphthols can also serve as precursors. While direct conversion of naphthols to chloronaphthalenes is less common, they can be used in multi-step sequences. For instance, naphthols can be converted to the corresponding triflates, which can then undergo a palladium-catalyzed cross-coupling reaction to introduce a chlorine atom.
Introduction of the Aminomethyl Moiety
Once the chloronaphthalene precursor is obtained, the next critical step is the introduction of the aminomethyl group (-CH2NH2) at the desired position. Several synthetic strategies are available for this transformation.
Direct Aminomethylation Reactions (e.g., Mannich-type Condensations)
The Mannich reaction is a powerful tool for the aminomethylation of acidic C-H bonds. organic-chemistry.orgnih.gov In the context of naphthalene derivatives, this reaction involves the condensation of a chloronaphthalene with formaldehyde (B43269) and a primary or secondary amine. For example, the reaction of naphthalen-2-ol with formaldehyde and secondary aliphatic or heterocyclic diamines yields the corresponding Mannich bases. researchgate.net
The aminomethylation of 1-chloronaphthalene can be achieved by reacting it with paraformaldehyde and an amine in the presence of an acid catalyst. derpharmachemica.com This reaction typically introduces the aminomethyl group at the position activated by the chloro-substituent.
Reduction of Nitrile or Imine Intermediates
An indirect but effective method for introducing the aminomethyl group involves the reduction of a nitrile or imine intermediate. This two-step approach begins with the introduction of a cyanomethyl or an iminomethyl group onto the chloronaphthalene ring, followed by its reduction.
For the synthesis of this compound, a key intermediate would be 1-chloro-2-cyanomethylnaphthalene. This can be prepared from 1-chloronaphthalene through a chloromethylation reaction to form 1-chloro-2-(chloromethyl)naphthalene, followed by nucleophilic substitution with a cyanide salt. The resulting nitrile can then be reduced to the desired aminomethyl compound using a variety of reducing agents, such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Similarly, an imine intermediate can be formed by reacting a chloronaphthalene aldehyde or ketone with an amine, followed by reduction of the C=N double bond.
Multi-component Reactions for Aminomethyl Naphthalene Construction
Multi-component reactions (MCRs) offer an efficient and atom-economical approach to synthesizing complex molecules in a single step. organic-chemistry.orgnih.gov Several MCRs can be adapted for the synthesis of aminomethylnaphthalene derivatives.
The Strecker synthesis, for example, is a three-component reaction between an aldehyde, an amine, and a cyanide source to produce an α-aminonitrile, which can then be hydrolyzed to an amino acid or reduced to a 1,2-diamine. nih.gov While not a direct route to aminomethylnaphthalenes, it highlights the potential of MCRs in constructing amino-functionalized naphthalene systems.
More directly applicable is the Petasis reaction (borono-Mannich reaction), which involves the reaction of an amine, a carbonyl compound, and an organoboronic acid to form a substituted amine. nih.gov By using a chloronaphthalene-derived boronic acid, an amine, and formaldehyde, it is possible to construct the aminomethylnaphthalene framework.
Cross-Coupling Strategies for Carbon-Nitrogen Bond Formation (e.g., Buchwald-Hartwig Amination)
The formation of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, and the Buchwald-Hartwig amination stands out as a powerful and versatile palladium-catalyzed cross-coupling reaction for this purpose. wikipedia.orglibretexts.org This reaction facilitates the coupling of amines with aryl halides, providing a direct route to aryl amines under conditions that tolerate a wide array of functional groups. wikipedia.org The development of this method was a significant breakthrough, largely replacing harsher traditional methods like the Goldberg reaction or nucleophilic aromatic substitution. wikipedia.org
The synthetic utility of the Buchwald-Hartwig amination for preparing structures analogous to this compound is significant. The general mechanism proceeds through a catalytic cycle involving a palladium(0) species. libretexts.org The key steps include the oxidative addition of the aryl halide to the Pd(0) catalyst, association of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired aryl amine and regenerate the Pd(0) catalyst. libretexts.org
The success of the reaction is highly dependent on the choice of ligand, which stabilizes the palladium catalyst and facilitates the key steps of the catalytic cycle. Over the years, several generations of phosphine-based ligands have been developed, including sterically hindered ligands like XPhos and bidentate ligands like BINAP, which have expanded the reaction's scope to include less reactive aryl chlorides and a broader range of amines. wikipedia.orgrug.nl Microwave-assisted Buchwald-Hartwig couplings have also been shown to dramatically reduce reaction times from hours to minutes while often improving yields. nih.gov
For the synthesis of the this compound core, a plausible Buchwald-Hartwig strategy could involve the coupling of a di-halogenated naphthalene, such as 1,2-dichloronaphthalene (B52898) or 1-chloro-2-bromonaphthalene, with a suitable ammonia (B1221849) equivalent or a protected aminomethyl group. For instance, benzophenone (B1666685) imine can serve as an ammonia surrogate, coupling with an aryl halide, followed by hydrolysis to release the primary amine. beilstein-journals.org
Table 1: Representative Conditions for Buchwald-Hartwig Amination
| Catalyst System (Palladium Source + Ligand) | Base | Solvent | Typical Temperature | Key Features & Ref. |
|---|---|---|---|---|
| Pd(OAc)₂ + XPhos | KOt-Bu or NaOt-Bu | Toluene, Dioxane | 80-110 °C (Conventional) or 10-30 min (Microwave) | Effective for a wide range of aryl halides and amines, including secondary amines. nih.govbeilstein-journals.org |
| Pd₂(dba)₃ + BINAP | NaOt-Bu | Toluene | Room Temp. to 100 °C | One of the early, highly effective systems, particularly for primary amines. wikipedia.org |
| PdCl₂(P(o-tolyl)₃)₂ | NaOt-Bu | Toluene | 100 °C | An early generation catalyst system, initially used with aminostannanes. libretexts.org |
| Pd(OAc)₂ + CyPFtBu (JosiPhos) | NaOt-Bu | Toluene | ~100 °C | Effective for coupling heteroaryl chlorides with primary amines and other nucleophiles. rug.nl |
Convergent and Divergent Synthetic Strategies for the this compound Core
The construction of the this compound framework can be approached through two primary strategic paradigms: divergent and convergent synthesis.
Divergent Synthesis: A divergent strategy begins with a common, pre-formed naphthalene core which is then elaborated through a series of reactions to introduce the desired chloro and aminomethyl functionalities. This approach is efficient for creating a library of analogues by modifying the final steps of the sequence.
A hypothetical divergent route could start from 2-methylnaphthalene. The synthesis might proceed via the following steps:
Chlorination: Electrophilic aromatic substitution to introduce the chlorine atom at the 1-position. This step requires careful control of conditions to achieve the desired regioselectivity.
Radical Bromination: The 2-methyl group can be converted to a bromomethyl group using a radical initiator like N-Bromosuccinimide (NBS).
Nucleophilic Substitution: The resulting 1-chloro-2-(bromomethyl)naphthalene can then be treated with an amine source, such as ammonia or a protected amine, to install the aminomethyl group via an SN2 reaction.
For the this compound core, a convergent approach could involve a [4+2] benzannulation reaction. thieme-connect.com For example, a suitably substituted 2-ethynylbenzaldehyde (B1209956) derivative could react with a functionalized alkyne in the presence of a catalyst to construct the naphthalene ring system with the necessary substituents already in place or as precursors that can be easily converted. thieme-connect.com
Stereoselective Synthesis of Chiral Analogues
Introducing chirality to the this compound structure, specifically at the benzylic carbon of the aminomethyl group, requires the use of stereoselective synthetic methods. Such chiral analogues are of significant interest in medicinal chemistry, where enantiomeric purity can be critical for biological activity.
Several strategies can be envisioned for the stereoselective synthesis of chiral 2-(α-aminoalkyl)-1-chloronaphthalene derivatives:
Asymmetric Reductive Amination: This is a powerful method for synthesizing chiral amines. acs.org The strategy would involve the condensation of a ketone precursor, such as 1-chloro-2-acetylnaphthalene, with an amine to form an intermediate imine or enamine, which is then reduced asymmetrically. This can be achieved using a chiral reducing agent or a chiral catalyst.
Reduction of Chiral Sulfinyl Imines: A highly effective method involves the reaction of a ketone with a chiral sulfinamide (e.g., Ellman's auxiliary) to form a chiral sulfinyl imine. Diastereoselective reduction of this intermediate, for example with a zirconium hydride reagent (Schwartz's reagent), can provide high levels of stereocontrol. acs.org The sulfinyl group is then readily cleaved under mild acidic conditions to yield the chiral primary amine. Computational studies suggest a half-chair transition state is responsible for the high selectivity in related systems. acs.org
Kinetic Resolution: A racemic mixture of the aminomethyl compound could be resolved using a chiral resolving agent or through an enzyme-catalyzed reaction that selectively transforms one enantiomer, allowing for the separation of the other.
Table 2: Potential Strategies for Stereoselective Synthesis
| Strategy | Key Precursor | Key Reagents/Catalysts | Description |
|---|---|---|---|
| Asymmetric Reductive Amination | 1-Chloro-2-acetylnaphthalene | Chiral amine source; Asymmetric hydrogenation catalyst (e.g., Rh- or Ru-based) | Condensation to an imine followed by stereoselective reduction. |
| Chiral Auxiliary-Mediated Reduction | 1-Chloro-2-acetylnaphthalene | (R)- or (S)-tert-Butanesulfinamide; Reducing agent (e.g., Schwartz's reagent, NaBH₄) | Formation of a chiral sulfinyl imine, which directs the diastereoselective hydride attack. acs.org |
| Asymmetric Transfer Hydrogenation | Pre-formed imine of 1-chloro-2-naphthaldehyde | Chiral catalyst (e.g., Noyori's catalyst); Hydrogen source (e.g., formic acid) | Direct asymmetric reduction of the C=N double bond. |
Innovations in Reaction Conditions and Catalysis (e.g., Lewis Acid Catalysis, Metal-Free Methods)
Recent advancements in catalysis and reaction conditions offer innovative and more sustainable pathways for the synthesis of complex aromatic structures like this compound.
Lewis Acid Catalysis: Lewis acids are crucial catalysts for many organic transformations, including those used to construct substituted naphthalenes. thieme-connect.com In the context of Friedel-Crafts reactions, Lewis acids like aluminum chloride (AlCl₃) or boron trifluoride etherate (BF₃·OEt₂) can activate substrates for alkylation or acylation of the naphthalene ring. thieme-connect.comelsevier.com For instance, the alkylation of naphthalene can be effectively catalyzed by AlCl₃ in a suitable solvent. elsevier.com Lewis acids also play a role in various annulation reactions that build the naphthalene core from smaller precursors. thieme-connect.comthieme-connect.com The choice of Lewis acid and solvent can significantly influence reaction efficiency and product distribution. elsevier.com
Metal-Free Methods: Growing environmental and economic concerns have spurred the development of metal-free synthetic methods. rsc.org These approaches avoid the use of potentially toxic and expensive transition metals. For C-N bond formation, reactions mediated by hypervalent iodine reagents can achieve oxidative amination of arenes without a metal catalyst. researchgate.net Furthermore, metal-free C-H activation is an emerging strategy that allows for the direct functionalization of C-H bonds, bypassing the need for pre-functionalized substrates like aryl halides. rsc.org For the synthesis of naphthalene derivatives, a metal-free method for preparing 2-bromo-3-(bromomethyl)naphthalene (B8671974) from naphthalene has been reported, proceeding through a Birch reduction and subsequent ring-opening of a cyclopropane (B1198618) intermediate. researchgate.net Such strategies represent a greener and more atom-economical approach to complex molecule synthesis.
Table 3: Comparison of Catalytic Methods
| Method | Catalyst/Reagent | Advantages | Potential Application |
|---|---|---|---|
| Lewis Acid Catalysis | AlCl₃, BF₃·OEt₂, ZnCl₂ | Promotes electrophilic substitution and annulation reactions. thieme-connect.comthieme-connect.comelsevier.com | Construction of the substituted naphthalene core via Friedel-Crafts or cyclization reactions. |
| Visible Light/Nickel Dual Catalysis | Ni catalyst + Photoredox catalyst | Enables C(sp²)-C(sp³) bond formation under very mild conditions. nsf.gov | Coupling of an aminomethyl radical precursor with a halogenated naphthalene. |
| Metal-Free Oxidative Amination | Hypervalent Iodine (e.g., PIDA) | Avoids transition metal contamination; rapid and "green" approach. researchgate.net | Direct amination of the naphthalene C-H bond. |
| Metal-Free C-H Functionalization | Iodine, Peroxides, Strong Bases | High atom economy; no need for pre-functionalized substrates. rsc.org | Direct introduction of functional groups onto the naphthalene ring. |
Chemical Derivatization and Functionalization of 2 Aminomethyl 1 Chloronaphthalene Scaffolds
Chemical Transformations at the Amino Group
The primary amino group in 2-(Aminomethyl)-1-chloronaphthalene serves as a key site for a variety of functionalization reactions, allowing for the construction of amides, sulfonamides, and various N-alkylated and N-acylated derivatives. Furthermore, its presence facilitates the formation of heterocyclic systems.
Amidation and Sulfonamidation Reactions
The formation of amide and sulfonamide linkages from primary amines represents a cornerstone of medicinal and materials chemistry. These reactions are generally reliable and high-yielding.
Amidation: The reaction of the primary amino group of this compound with carboxylic acids or their activated derivatives, such as acyl chlorides and anhydrides, yields the corresponding amides. The direct coupling of a carboxylic acid with the amine is possible but often requires high temperatures and can be inefficient due to the formation of a stable ammonium (B1175870) carboxylate salt. masterorganicchemistry.com A more common and milder approach involves the activation of the carboxylic acid with a coupling agent or its conversion to a more reactive species.
The Schotten-Baumann reaction, which utilizes an acyl chloride in the presence of a base, is a widely employed method for amidation. fishersci.co.uk The reaction typically proceeds at room temperature in an aprotic solvent with a tertiary amine or pyridine (B92270) as the base. fishersci.co.uk The base is crucial to neutralize the hydrochloric acid generated during the reaction, which would otherwise protonate the starting amine and render it non-nucleophilic. masterorganicchemistry.com
Sulfonamidation: Similarly, sulfonamides are readily synthesized by reacting the aminomethyl group with a sulfonyl chloride in the presence of a base. wikipedia.orgyoutube.com This reaction is a robust method for introducing a sulfonamide moiety, a common pharmacophore in many therapeutic agents. youtube.com The reaction conditions are generally mild, involving an organic or inorganic base to scavenge the HCl produced. wikipedia.org
Table 1: Representative Reagents for Amidation and Sulfonamidation
| Reaction Type | Reagent Class | Specific Examples |
|---|---|---|
| Amidation | Acylating Agents | Acetyl chloride, Benzoyl chloride, Acetic anhydride (B1165640) |
| Coupling Reagents | Dicyclohexylcarbodiimide (DCC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | |
| Sulfonamidation | Sulfonylating Agents | p-Toluenesulfonyl chloride, Methanesulfonyl chloride, Benzenesulfonyl chloride |
This table presents common reagents used for amidation and sulfonamidation reactions of primary amines and is not an exhaustive list.
Alkylation, Acylation, and Carbamic Ester Formation
Alkylation: The direct N-alkylation of primary amines with alkyl halides can be challenging to control, often leading to over-alkylation and the formation of secondary, tertiary, and even quaternary ammonium salts. masterorganicchemistry.com This is because the product amine is often more nucleophilic than the starting amine. masterorganicchemistry.com However, selective mono-alkylation can be achieved under specific conditions, such as using a large excess of the amine or through reductive amination. masterorganicchemistry.com Reductive amination involves the reaction of the amine with an aldehyde or ketone to form an imine intermediate, which is then reduced to the corresponding amine. masterorganicchemistry.comwikipedia.org This method is highly effective for the controlled synthesis of secondary and tertiary amines. masterorganicchemistry.com Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.comcommonorganicchemistry.com
Acylation: As discussed in the amidation section, acylation with acyl chlorides or anhydrides is a straightforward method to introduce an acyl group onto the nitrogen atom. This reaction is typically high-yielding and proceeds under mild conditions. fishersci.co.uk
Carbamic Ester Formation: Carbamates, also known as urethanes, can be synthesized from the aminomethyl group through several routes. One common method involves the reaction of the amine with an alkyl or aryl chloroformate in the presence of a base. Another approach is the reaction with an isocyanate. organic-chemistry.org The synthesis of carbamates is of significant interest due to their presence in various biologically active molecules and their use as protecting groups in organic synthesis. masterorganicchemistry.comthieme-connect.de
Table 2: Methods for N-Alkylation and Carbamic Ester Formation
| Transformation | Method | Key Reagents |
|---|---|---|
| N-Alkylation | Direct Alkylation | Alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) |
| Reductive Amination | Aldehyde/Ketone, Reducing agent (e.g., NaBH₃CN) | |
| Carbamic Ester Formation | From Chloroformates | Alkyl/Aryl chloroformate, Base |
| From Isocyanates | Alkyl/Aryl isocyanate |
This table outlines common synthetic strategies for the N-alkylation and carbamate (B1207046) formation of primary amines.
Heterocyclic Annulation Involving the Aminomethyl Unit
The aminomethyl group, in conjunction with the naphthalene (B1677914) core, can serve as a precursor for the synthesis of various nitrogen-containing heterocyclic systems. Intramolecular cyclization reactions, often following an initial derivatization of the amino group, can lead to the formation of fused ring systems. For example, reaction with a bielectrophilic reagent could lead to the formation of a new heterocyclic ring fused to the naphthalene system. The specific heterocyclic system formed would depend on the nature of the co-reactant. The synthesis of 1,2,4-benzothiadiazepine-1,1-dioxides from the reaction of N-(chlorosulfonyl)imidoyl chloride with benzylamines showcases a strategy for forming seven-membered heterocycles. nih.gov
Reactions Involving the Chlorine Atom
The chlorine atom at the 1-position of the naphthalene ring is a versatile handle for introducing a wide range of substituents through nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr) for Diverse Substituent Introduction
A variety of nucleophiles can be employed in SNAr reactions, including amines, alkoxides, and thiolates, allowing for the introduction of diverse functionalities. The reaction is typically carried out in a polar aprotic solvent such as DMSO, DMF, or NMP, often at elevated temperatures. acsgcipr.org The choice of base is also crucial and can influence the reaction outcome. semanticscholar.org
Table 3: Common Nucleophiles for SNAr Reactions
| Nucleophile Class | Specific Examples | Product Functional Group |
|---|---|---|
| Amines | Ammonia (B1221849), Primary amines, Secondary amines | Amino |
| Alkoxides | Sodium methoxide, Sodium ethoxide | Ether |
| Thiolates | Sodium thiophenoxide | Thioether |
This table lists representative nucleophiles used in SNAr reactions to displace aryl halides.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira)
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules and are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling reaction involves the cross-coupling of an organoboron reagent (typically a boronic acid or boronic ester) with an organic halide in the presence of a palladium catalyst and a base. youtube.comsnnu.edu.cn This reaction is widely used for the formation of biaryl compounds and is tolerant of a wide range of functional groups. snnu.edu.cn The reaction of this compound with various aryl or heteroaryl boronic acids would provide access to a diverse library of 1-aryl-2-(aminomethyl)naphthalene derivatives. The choice of palladium catalyst, ligand, and base is critical for achieving high yields and can be tailored to the specific substrates. nih.gov
Sonogashira Coupling: The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This reaction is a highly efficient method for the synthesis of arylalkynes. wikipedia.org Coupling this compound with various terminal alkynes would yield 1-alkynyl-2-(aminomethyl)naphthalene derivatives, which are valuable intermediates for further transformations. The reaction is typically carried out under mild conditions, often at room temperature, using a base such as an amine. wikipedia.org
Table 4: Key Components of Palladium-Catalyzed Cross-Coupling Reactions
| Reaction | Coupling Partner | Catalyst System | Base |
|---|---|---|---|
| Suzuki-Miyaura | Boronic acid/ester | Pd catalyst (e.g., Pd(PPh₃)₄), Ligand | Carbonates, Phosphates, Hydroxides |
| Sonogashira | Terminal alkyne | Pd catalyst (e.g., PdCl₂(PPh₃)₂), Cu(I) salt (e.g., CuI) | Amine (e.g., triethylamine, diisopropylamine) |
This table summarizes the essential components for Suzuki-Miyaura and Sonogashira cross-coupling reactions of aryl halides.
Modifications to the Naphthalene Ring System
The introduction of oxygen-containing functional groups onto the naphthalene ring can significantly impact the molecule's polarity and hydrogen bonding capabilities.
Hydroxylation: The synthesis of hydroxylated derivatives of this compound can be approached through several synthetic routes. One common strategy involves electrophilic aromatic substitution, such as sulfonation followed by alkali fusion. However, directing the incoming hydroxyl group to a specific position on the naphthalene ring can be challenging due to the presence of the existing activating aminomethyl and deactivating chloro groups. Alternatively, a more regioselective approach could involve the use of specific oxidizing agents or enzymatic hydroxylation.
Carbonylation: The carbonyl group, a carbon atom double-bonded to an oxygen atom, is a fundamental functional group in organic chemistry. wikipedia.orglibretexts.orglibretexts.org Its introduction into the this compound scaffold can be achieved through various methods. For instance, Friedel-Crafts acylation using an acyl halide or anhydride in the presence of a Lewis acid catalyst can introduce a ketone functionality. The position of acylation would be influenced by the directing effects of the aminomethyl and chloro substituents. The carbonyl group's presence opens up further synthetic possibilities, including the formation of oximes, hydrazones, and other derivatives. The infrared (IR) spectrum is a valuable tool for identifying the presence of a carbonyl group, which typically exhibits a strong absorption band between 1600 and 1900 cm⁻¹. wikipedia.orgspectroscopyonline.comresearchgate.net
The following table summarizes potential oxygenated derivatives of this compound and the general synthetic methods for their preparation.
| Derivative Name | Functional Group Introduced | Potential Synthetic Method |
| 2-(Aminomethyl)-1-chloro-x-hydroxynaphthalene | Hydroxyl (-OH) | Sulfonation followed by alkali fusion |
| x-Acyl-2-(aminomethyl)-1-chloronaphthalene | Ketone (R-C=O) | Friedel-Crafts Acylation |
| This compound-x-carboxylic acid | Carboxylic Acid (-COOH) | Oxidation of a pre-installed alkyl group |
Note: 'x' denotes a variable position on the naphthalene ring.
Modification of the core naphthalene structure through ring expansion or contraction represents a more complex synthetic challenge but offers the potential to generate novel polycyclic frameworks.
Ring Expansion: Ring expansion reactions can transform the naphthalene system into larger polycyclic structures. nih.govresearchgate.netmsu.edursc.org For example, a reaction sequence involving the formation of a cyclopropanol (B106826) fused to the naphthalene ring, followed by a Wagner-Meerwein rearrangement, could lead to a benzazulene or other expanded ring systems. nih.gov Such transformations are often catalyzed by transition metals and can be highly dependent on the specific substrate and reaction conditions. nih.gov
Ring Contraction: Conversely, ring contraction strategies can be employed to create smaller, more strained ring systems. rsc.org Oxidative degradation of one of the naphthalene rings, for instance, could lead to the formation of an indene (B144670) derivative. Another approach might involve a Wolff rearrangement of a diazoketone derived from the naphthalene scaffold.
These advanced synthetic strategies, while not commonly reported for this compound itself, represent potential avenues for creating structurally unique analogs with potentially novel biological activities.
The aminomethyl group of this compound serves as a convenient handle for conjugation to larger biomolecules and materials, a strategy often employed to enhance therapeutic efficacy and modify pharmacokinetic profiles. nih.govnih.govepfl.chnih.govnih.gov
Peptide Conjugation: Peptides can be covalently attached to the aminomethyl group through amide bond formation. nih.gov This can be achieved by reacting the amine with the carboxylic acid terminus of a peptide using standard peptide coupling reagents. Such conjugation can improve cell permeability and target the resulting molecule to specific tissues or receptors. nih.gov
Polymer Conjugation: The attachment of polymers, such as polyethylene (B3416737) glycol (PEG), to small molecule drugs is a well-established strategy to increase their solubility, stability, and circulation half-life. nih.govepfl.chnih.gov The aminomethyl group can be used to initiate the polymerization of certain monomers or can be coupled to a pre-formed polymer chain.
Nanomaterial Conjugation: The functionalization of nanomaterials, such as gold nanoparticles or carbon nanotubes, with this compound can be achieved by leveraging the reactivity of the aminomethyl group. This can lead to the development of novel drug delivery systems or diagnostic agents.
The following table provides examples of potential conjugates of this compound.
| Conjugate Type | Linkage Chemistry | Potential Advantage |
| Peptide Conjugate | Amide bond | Targeted delivery, improved cell penetration |
| Polymer (PEG) Conjugate | Amide or other covalent bond | Increased solubility and half-life |
| Nanoparticle Conjugate | Covalent or non-covalent interaction | Drug delivery, imaging |
Synthetic Route Optimization and Scale-Up Considerations
The practical application of any novel derivative of this compound hinges on the ability to produce it efficiently and in sufficient quantities. Therefore, optimizing the synthetic route and considering the challenges of scaling up the synthesis are crucial aspects of the drug development process.
Synthetic Route Optimization: This involves a systematic evaluation of each step in the synthetic sequence to improve yields, reduce reaction times, and minimize the use of hazardous or expensive reagents. Key areas for optimization include:
Catalyst selection: Investigating different catalysts to improve efficiency and selectivity.
Solvent effects: Evaluating the impact of different solvents on reaction rates and product purity.
Reaction conditions: Fine-tuning temperature, pressure, and stoichiometry to maximize yield.
Purification methods: Developing efficient and scalable purification techniques, such as crystallization or chromatography.
Scale-Up Considerations: Transitioning a laboratory-scale synthesis to a pilot plant or industrial scale introduces a new set of challenges. These include:
Heat transfer: Managing the heat generated by exothermic reactions in large reactors.
Mass transfer: Ensuring efficient mixing of reactants in large volumes.
Safety: Implementing robust safety protocols to handle large quantities of potentially hazardous materials.
Cost-effectiveness: Sourcing raw materials at a competitive price and minimizing waste.
Regulatory compliance: Adhering to Good Manufacturing Practices (GMP) and other regulatory requirements.
By addressing these optimization and scale-up considerations early in the development process, the path from a promising lead compound to a viable therapeutic agent can be significantly streamlined.
Advanced Computational and Cheminformatics Studies
Quantum Chemistry Calculations for Electronic and Steric Properties
Quantum chemistry calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine electron distribution, molecular geometry, and energy levels, which collectively dictate the molecule's reactivity and physical characteristics. For 2-(aminomethyl)-1-chloronaphthalene, these calculations can elucidate the influence of the electron-withdrawing chlorine atom and the flexible, basic aminomethyl group on the aromatic naphthalene (B1677914) core.
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity analysis, focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.orgyoutube.com The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. A small gap suggests the molecule is more reactive and polarizable. nih.gov
For this compound, the HOMO is expected to be localized primarily on the electron-rich naphthalene ring and the aminomethyl group, while the LUMO would also be distributed across the aromatic system, influenced by the electronegative chlorine atom. The introduction of substituent groups, such as the aminomethyl and chloro groups on the naphthalene scaffold, tunes the electronic properties and the HOMO-LUMO gap. rsc.org Studies on related naphthalene derivatives show that electron-donating groups tend to raise the HOMO energy, while electron-withdrawing groups lower the LUMO energy, collectively narrowing the energy gap. rsc.org
An analysis of 1,8-naphthalimide (B145957) derivatives, for example, calculated HOMO energies around -8.57 eV and LUMO energies around -1.91 eV using semi-empirical methods, resulting in a significant energy gap. researchgate.net A similar analysis for this compound would quantify the precise effects of its specific substitution pattern on these frontier orbitals.
Table 1: Illustrative Frontier Molecular Orbital Data for Naphthalene Derivatives This table presents representative data from related compounds to illustrate the outputs of FMO analysis.
| Compound Derivative | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Method |
|---|---|---|---|---|
| 1,8-Naphthalimide-Styrylpyridine | -8.57 | -1.91 | 6.66 | PM6 |
Mulliken population analysis provides a method for estimating the partial atomic charges on the atoms within a molecule, offering insights into the electronic distribution and polarity of bonds. wikipedia.orguci.edu The analysis partitions the total electron population among the different atoms, based on the contribution of their atomic orbitals to the molecular orbitals. uci.edu A high bond population value suggests a covalent bond, whereas a low value points to a more ionic interaction. cam.ac.uk However, it is known that Mulliken charges can be highly sensitive to the choice of the computational basis set. wikipedia.org
For this compound, a Mulliken analysis would likely show a significant negative charge on the chlorine and nitrogen atoms due to their high electronegativity, and positive charges on the adjacent carbon atoms and the hydrogens of the aminomethyl group.
Complementing this, Electrostatic Potential (ESP) mapping provides a visual representation of the charge distribution on the molecule's van der Waals surface. libretexts.orgyoutube.com ESP maps use a color spectrum to indicate charge regions: red typically signifies areas of high electron density (negative potential), blue indicates areas of electron deficiency (positive potential), and green represents neutral regions. youtube.com These maps are invaluable for predicting non-covalent interactions, as the positive regions of one molecule will be attracted to the negative regions of another. libretexts.org
In an ESP map of this compound, a strong negative potential (red) would be expected around the chlorine atom and the lone pair of the nitrogen atom. A region of positive potential (blue) would likely be associated with the hydrogen atoms of the aminomethyl group (NH2), making them potential hydrogen bond donors.
Table 2: Predicted Charge Distribution Characteristics from ESP Mapping
| Molecular Region | Predicted Electrostatic Potential | Color on ESP Map | Potential Interaction Role |
|---|---|---|---|
| Chlorine Atom | Negative | Red / Orange | Hydrogen Bond Acceptor |
| Nitrogen Atom (lone pair) | Negative | Red / Orange | Hydrogen Bond Acceptor, Metal Coordination |
| Aminomethyl Hydrogens | Positive | Blue | Hydrogen Bond Donor |
Conformational analysis investigates the different spatial arrangements (conformers) of a molecule that can be interconverted by rotation around single bonds. The study of the potential energy landscape reveals the relative energies of these conformers and the energy barriers separating them. nih.gov For flexible molecules, identifying the lowest-energy conformer (the global minimum) is crucial, as this is the most populated state and often the bioactive conformation.
The primary source of conformational flexibility in this compound is the rotation around the C2-CH2 and CH2-NH2 bonds of the aminomethyl side chain. Studies on other substituted naphthalenes, such as 1- and 2-hydroxynaphthalene, show that conformational preferences are driven by factors like intramolecular hydrogen bonding and steric hindrance. acs.orgarxiv.org
A computational scan of the torsional angles in the aminomethyl group would generate a potential energy surface. This landscape would identify stable conformers and the transition states between them. The relative energies would indicate the probability of each conformer's existence at a given temperature. It is plausible that certain conformations are stabilized by weak intramolecular interactions, such as a hydrogen bond between the amino group and the chlorine atom or the π-system of the ring.
Molecular Modeling and Docking Simulations for Target Identification
While quantum chemistry describes the molecule itself, molecular modeling and docking aim to predict how the molecule interacts with biological targets, typically proteins. These methods are central to computer-aided drug design. ijpsjournal.com
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein's active site. youtube.com The process involves sampling a large number of ligand conformations and positions within the binding pocket and then using a scoring function to estimate the binding affinity for each pose. youtube.com
For this compound, docking studies would require a specific protein target. Naphthalene-based structures are known to inhibit a wide range of enzymes. nih.govnih.govijpsjournal.com For instance, if targeting an enzyme like SARS-CoV Papain-like protease (PLpro), as has been done with other naphthalene-based inhibitors, the compound would be docked into its active site. nih.gov The results would predict the binding energy and the specific non-covalent interactions, such as:
Hydrogen bonds: The aminomethyl group could act as a hydrogen bond donor, while the nitrogen and chlorine atoms could act as acceptors.
Hydrophobic interactions: The naphthalene core would likely engage in hydrophobic and π-stacking interactions with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine, Tryptophan) in the active site.
Salt bridges: If the aminomethyl group is protonated (NH3+), it could form a salt bridge with an acidic residue like Aspartate or Glutamate.
Tools like PLIP can provide a detailed, automated analysis of these interactions. nih.gov
Table 3: Potential Protein-Ligand Interactions for this compound
| Interaction Type | Ligand Group Involved | Potential Interacting Protein Residue |
|---|---|---|
| Hydrogen Bond (Donor) | Aminomethyl (-NH2) | Asp, Glu, Ser, Thr (side chain O) |
| Hydrogen Bond (Acceptor) | Chlorine (-Cl), Amino (-N) | Lys, Arg, His (side chain N-H) |
| π-π Stacking | Naphthalene Ring | Phe, Tyr, Trp, His (aromatic rings) |
| Hydrophobic (Alkyl) | Naphthalene Ring | Val, Leu, Ile, Ala (aliphatic side chains) |
Virtual screening is a high-throughput computational method used to search large libraries of small molecules to identify those most likely to bind to a drug target. nih.gov This can be done through structure-based methods (docking millions of compounds) or ligand-based methods. nih.gov
Ligand-based drug design is employed when the 3D structure of the target is unknown. ijpsjournal.com It relies on the principle that molecules with similar structures are likely to have similar biological activities. This approach involves building a pharmacophore model from a set of known active compounds. A pharmacophore defines the essential 3D arrangement of functional groups (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) required for biological activity.
If a set of active naphthalene-based compounds were known for a particular target, a pharmacophore model could be generated. The this compound scaffold could then be used as a starting point for designing a library of new derivatives. This library would be virtually screened against the pharmacophore model to prioritize candidates for synthesis and experimental testing. This approach combines knowledge of active ligands with computational power to accelerate the discovery of new potential drugs. nih.gov
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability
Molecular dynamics (MD) simulations are powerful computational methods used to analyze the physical movements of atoms and molecules over time. unipa.it By solving Newton's equations of motion for a system of interacting particles, MD simulations provide detailed insights into the dynamic behavior and conformational stability of molecules like this compound. These simulations are crucial for understanding how a ligand interacts with its biological target, such as a protein receptor, and for assessing the stability of the resulting complex. unipa.it
In the context of naphthalene derivatives, MD simulations have been employed to elucidate the molecular mechanisms of protein-ligand interactions. For instance, in the design of naphthalene-based inhibitors for the SARS-CoV-2 papain-like protease (PLpro), MD simulations were used to examine the stability of the docked complex and the nature of the interactions between the ligand and the active site residues of the enzyme. nih.gov Such studies can reveal key hydrogen bonds, hydrophobic interactions, and other forces that stabilize the binding, providing a rationale for the ligand's potency and a basis for further optimization. nih.gov
Furthermore, MD simulations can explore the influence of the solvent environment on a molecule's behavior. Studies on naphthalene have utilized Born-Oppenheimer Molecular Dynamics (BOMD) to investigate the interaction and mobility of water molecules on the naphthalene surface, which is fundamental for understanding wetting and solvation processes. nih.gov For this compound, MD simulations could predict its conformational flexibility in an aqueous environment, the stability of its interactions with target biomolecules, and how its substituents influence its dynamic properties.
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical models that aim to correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. nih.gov These models are built by statistically analyzing a dataset of compounds with known activities or properties and are instrumental in predicting the characteristics of new, untested molecules. civilica.com
Development of Predictive Models for Biological Activity
QSAR models are essential for the rational design of new therapeutic agents. By identifying the key structural features that govern a compound's efficacy, these models can guide the synthesis of more potent and selective molecules. For naphthalene derivatives, QSAR modeling has been successfully applied in various therapeutic areas.
One notable application involved the design of environmentally friendly polychlorinated naphthalene (PCN) derivatives with reduced biological toxicity. nih.gov Three-dimensional (3D)-QSAR models were developed using the experimental toxicity data (logEC₅₀) of existing PCNs. These models then guided the modification of the parent structure to create new derivatives with predicted lower toxicity. nih.gov Similarly, QSAR studies on a series of 1-phenylsulfinyl-3-(pyridin-3-yl)naphthalen-2-ols helped in the quest for potent anti-cardiovascular disease compounds by modeling their inhibitory activity against aldosterone (B195564) synthase. civilica.com
For a compound like this compound, a QSAR model could be developed by synthesizing a series of analogues with variations in the aminomethyl and chloro substituents and testing their biological activity against a specific target. The resulting data would allow for the creation of a predictive model to guide the design of derivatives with enhanced activity, be it as an enzyme inhibitor, a receptor agonist, or another type of bioactive agent.
Feature Selection and Descriptor Analysis
The foundation of any robust QSAR/QSPR model lies in the selection of appropriate molecular descriptors. These are numerical values that describe the chemical and physical properties of a molecule. The process involves calculating a wide range of descriptors and then using statistical methods to select the subset that best correlates with the observed activity or property.
In studies of naphthalene derivatives, various types of descriptors have been identified as crucial for predicting biological activity. civilica.comnih.gov These can be broadly categorized as:
Topological descriptors: Based on the 2D representation of the molecule.
Geometrical descriptors: Related to the 3D structure of the molecule.
Electronic descriptors: Describing the electron distribution, such as partial charges and dipole moments.
Hydrophobic descriptors: Quantifying the molecule's lipophilicity, like LogP.
A study on naphthalene derivatives targeting cardiovascular diseases identified descriptors such as the Radial Distribution Function (RDF), atomic van der Waals volumes, and Balaban-type indices as being particularly important. civilica.com Another 3D-QSAR study highlighted the significance of descriptors related to hydrophobicity, electrostatic fields, and hydrogen bond donor/acceptor properties. nih.gov For nitrogen-containing heterocyclic compounds, descriptors like the solvent-accessible surface area and the proximity of hydrogen atoms to ring nitrogens were found to be critical for activity. nih.gov
| Descriptor Type | Examples from Naphthalene Derivative Studies | Potential Relevance for this compound |
|---|---|---|
| Electronic | Jhetp, JGI3, G(N..S) civilica.com | Describes the influence of the electronegative chlorine atom and the basic aminomethyl group on the electronic distribution of the naphthalene core. |
| Geometrical | Radial Distribution Function (RDF260u), R87v+ civilica.com | Relates the 3D arrangement of the aminomethyl and chloro groups to the molecule's ability to fit into a biological target's binding site. |
| Physicochemical | Atomic van der Waals volumes, Atomic polarizabilities civilica.com | Quantifies the size and polarizability, which are crucial for intermolecular interactions and binding affinity. |
| Hydrogen Bonding | Hydrogen bond donor/acceptor counts nih.gov | The aminomethyl group acts as a hydrogen bond donor, a key feature for specific interactions with biological receptors. |
In Silico ADME Prediction for Early Stage Screening
The success of a drug candidate depends not only on its biological activity but also on its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. researchgate.net Poor pharmacokinetic profiles are a major cause of failure in late-stage drug development. In silico ADME prediction tools are therefore used extensively in the early stages of discovery to filter out compounds with undesirable properties. researchgate.netri.se
Numerous studies on naphthalene derivatives have incorporated in silico ADME predictions. ijpsjournal.comjmchemsci.comchemrxiv.org Using software like SwissADME and pre-ADMET, researchers have evaluated parameters such as gastrointestinal (GI) absorption, blood-brain barrier (BBB) penetration, and compliance with Lipinski's Rule of Five. ijpsjournal.comjmchemsci.comchemrxiv.orgijpsjournal.com For example, a study on novel triazole-naphthalene derivatives designed for Alzheimer's disease showed that most of the designed compounds had favorable CNS penetration and high GI absorption, making them promising candidates for further development. chemrxiv.org Similarly, designed naphthalene-based inhibitors of a SARS-CoV-2 enzyme were screened for drug-likeness and ADMET properties to ensure their potential as viable drug candidates. nih.gov
| ADME Parameter | Description | Predicted Importance for this compound |
|---|---|---|
| Molecular Weight | Mass of the molecule. Lipinski's rule suggests < 500 Da for good oral absorption. ijpsjournal.com | Expected to be well within the acceptable range. |
| LogP | Octanol-water partition coefficient, a measure of lipophilicity. Lipinski's rule suggests a value < 5. ijpsjournal.com | The chloronaphthalene core is lipophilic, while the aminomethyl group adds polarity. The overall value would need calculation but is critical for solubility and permeability. |
| Hydrogen Bond Donors/Acceptors | Counts of H-bond donors (e.g., -NH2) and acceptors (e.g., -N-). Lipinski's rules suggest ≤5 donors and ≤10 acceptors. ijpsjournal.com | The aminomethyl group provides hydrogen bond donors, influencing solubility and target binding. |
| Gastrointestinal (GI) Absorption | Prediction of how well the compound is absorbed from the gut. | A key parameter for oral bioavailability. |
| Blood-Brain Barrier (BBB) Permeation | Predicts the ability of the compound to cross into the central nervous system. | Crucial if the compound is intended for neurological targets. |
| CYP450 Inhibition | Predicts interaction with key metabolic enzymes, which can lead to drug-drug interactions. nih.gov | Important for predicting the metabolic stability and safety profile. |
Preclinical Biological Evaluation of 2 Aminomethyl 1 Chloronaphthalene Analogues
In Vitro Biological Activity Profiling
Receptor Binding Assays and Functional Antagonism/Agonism
Consequently, no data tables or detailed research findings for 2-(Aminomethyl)-1-chloronaphthalene can be generated at this time. Further empirical research is required to elucidate the potential biological activities of this specific chemical compound.
Table of Compounds Mentioned
As no specific data for this compound or its analogues could be retrieved, a table of mentioned compounds cannot be populated with relevant information as per the intended scope of the article.
In Vivo Proof-of-Concept Studies
In vivo studies are a critical step in the drug development pipeline, providing essential information on the efficacy and biological effects of a compound within a living organism. These studies typically follow promising in vitro results and are fundamental for progressing a candidate compound towards clinical trials. The following subsections outline the standard models and analyses that would be employed to evaluate a compound like this compound.
Animal Models for Infectious Diseases (e.g., Influenza A Virus Models)
To assess the potential of a compound against an infectious agent like the Influenza A virus, researchers commonly employ rodent models, such as mice or ferrets. These models can be used to study the compound's ability to reduce viral load in the lungs, alleviate disease symptoms, and improve survival rates following infection. While various animal models for influenza are well-established, no studies have been published that specifically test this compound or its analogues in this context.
Xenograft Models for Anticancer Efficacy
Xenograft models are a mainstay of preclinical cancer research. nih.govnih.gov These involve the implantation of human tumor cells into immunocompromised mice to create a tumor that can be used to test the efficacy of potential anticancer drugs. nih.gov The primary endpoint in such studies is often the inhibition of tumor growth or even tumor regression. nih.gov A wide array of human cancer cell lines can be used to create these models, allowing for the evaluation of a compound's activity against different types of cancer. nih.gov Despite the widespread use of this methodology, there are no available reports on the use of xenograft models to evaluate the anticancer efficacy of this compound or its analogues.
Pharmacodynamic Marker Analysis in Biological Systems
Pharmacodynamic studies are crucial for understanding how a drug affects the body. This involves the analysis of biomarkers to confirm that the drug is interacting with its intended target and eliciting the desired biological response. For a compound like this compound, this could involve measuring the activity of a specific enzyme, the expression of a particular protein, or changes in a signaling pathway within tissues or biological fluids from the animal models. This analysis provides a crucial link between drug administration and its therapeutic effect. However, in the absence of any in vivo studies for this compound, there is consequently no data on its pharmacodynamic markers in biological systems.
Elucidation of Molecular and Cellular Mechanisms of Action
Investigation of Molecular Targets and Binding Sites
The specific molecular partners of 2-(Aminomethyl)-1-chloronaphthalene are not yet fully identified. However, its aromatic and reactive features suggest it may interact with both proteins and nucleic acids.
Protein Interaction Studies
The naphthalene (B1677914) ring and aminomethyl group provide sites for potential non-covalent interactions with protein targets through hydrophobic, ionic, and hydrogen bonding.
Bacterial RecA: The RecA protein is central to bacterial DNA repair and homologous recombination. It polymerizes on single-stranded DNA (ssDNA) to form a nucleoprotein filament that is essential for its function. nih.govnih.gov Compounds that interfere with RecA's ability to bind DNA or hydrolyze ATP can disrupt these critical repair processes. While direct studies are absent, molecules that modify DNA can create binding sites for RecA, thereby activating the SOS response. nih.gov
Keap1: The Kelch-like ECH-associated protein 1 (Keap1) is a key regulator of the cellular antioxidant response. nih.govnih.gov It acts as a substrate adaptor for an E3 ubiquitin ligase complex that targets the transcription factor Nrf2 for degradation. nih.gov Small molecules can inhibit the Keap1-Nrf2 protein-protein interaction, leading to Nrf2 stabilization, nuclear translocation, and the activation of cytoprotective genes. nih.gov The therapeutic potential of Nrf2 activation has made the Keap1-Nrf2 interface a significant target for drug discovery. nih.gov
Itch E3 Ligase: As a HECT domain E3 ubiquitin ligase, Itch targets various proteins for degradation, playing a role in immune regulation and cell signaling. nih.gov Itch is involved in terminating inflammatory signals by targeting key proteins for destruction. nih.gov The activity of Itch itself can be regulated by phosphorylation, which can impair its ability to bind to its E2 ubiquitin-conjugating enzyme, thereby diminishing its ligase activity. nih.gov
Table 1: Potential Protein Interaction Sites and Consequences
| Target Protein | Potential Interaction Site | Predicted Consequence of Binding |
| Bacterial RecA | DNA-binding groove or ATP-binding pocket | Inhibition of filament formation or ATPase activity, leading to disruption of DNA repair. |
| Keap1 | Nrf2 binding pocket (Kelch domain) | Disruption of the Keap1-Nrf2 interaction, leading to activation of the antioxidant response. |
| Itch E3 Ligase | Substrate-binding domain or HECT domain | Allosteric modulation of ligase activity or competition with natural substrates. |
Nucleic Acid Binding and Intercalation Studies
The planar aromatic naphthalene ring is a classic structural motif found in many DNA intercalating agents. nih.govnih.gov Intercalators insert themselves between the base pairs of the DNA double helix, causing structural distortions such as unwinding and lengthening of the DNA strand. nih.gov
This interaction can have profound biological consequences by interfering with DNA replication, transcription, and repair. The binding affinity and mode are influenced by the specific chemical structure of the intercalating molecule. nih.gov Studies on other naphthalene-containing compounds have shown that the naphthalene group can enhance mutagenic activity, likely due to intercalative binding to bacterial DNA. The superhelical structure of DNA within chromatin is a primary barrier to intercalation, with these compounds being largely excluded from the tightly wound DNA in nucleosomes. nih.gov The presence of the positively charged aminomethyl group on this compound at physiological pH could further stabilize its interaction with the negatively charged phosphate (B84403) backbone of DNA.
Table 2: General Characteristics of DNA Intercalation
| Parameter | Description |
| Binding Mode | Insertion of a planar molecule between adjacent DNA base pairs. |
| Structural Effects on DNA | Local unwinding of the helix, increase in DNA length, potential bending. nih.gov |
| Functional Consequences | Inhibition of DNA polymerase and RNA polymerase activity, leading to stalled replication and transcription. |
| Influencing Factors | Planarity and size of the aromatic system, nature of side chains, DNA sequence, and superhelicity. nih.govrsc.org |
Enzyme Kinetics and Inhibition Mechanisms
Enzymes are frequent targets for therapeutic agents. nih.gov Inhibition can be reversible (competitive, non-competitive, uncompetitive) or irreversible, each producing a distinct effect on the enzyme's kinetic parameters, namely the Michaelis constant (Km) and maximum velocity (Vmax). nih.gov
Mechanism-based inactivation (MBI) is a form of irreversible inhibition where the enzyme itself converts a relatively inert substrate into a reactive species that covalently binds to and inactivates the enzyme. nih.gov This is a common mechanism for the inhibition of cytochrome P450 (CYP) enzymes. nih.gov Given its structure, this compound could potentially be a substrate and inhibitor for various enzymes, including metabolic enzymes like CYPs or signaling kinases. However, without specific experimental data, its targets and modes of inhibition remain speculative.
Table 3: Types of Reversible Enzyme Inhibition and Their Kinetic Signatures
| Inhibition Type | Effect on Vmax | Effect on Km | Description |
| Competitive | Unchanged | Increases | Inhibitor binds to the active site, competing with the substrate. |
| Non-competitive | Decreases | Unchanged | Inhibitor binds to an allosteric site on the enzyme or enzyme-substrate complex. |
| Uncompetitive | Decreases | Decreases | Inhibitor binds only to the enzyme-substrate complex at an allosteric site. |
Modulation of Cellular Pathways
By interacting with molecular targets, small molecules can modulate complex intracellular signaling and metabolic networks.
Impact on Metabolic Pathways
Cellular metabolism is a tightly regulated network that can be reprogrammed in disease states like cancer.
Glucose Metabolism and the Warburg Effect: A hallmark of many cancer cells is a metabolic shift towards aerobic glycolysis, a phenomenon known as the Warburg effect. nih.gov In this state, cells avidly consume glucose and convert it primarily to lactate, even when sufficient oxygen is available for more efficient oxidative phosphorylation. nih.govnih.gov This metabolic reprogramming is thought to provide the necessary biosynthetic precursors for rapid cell proliferation. nih.gov Molecules that interfere with key glycolytic enzymes or modulate the signaling pathways that control this metabolic shift could have therapeutic potential. The transcription factor STAT3, for instance, can promote aerobic glycolysis by increasing the levels of enzymes like hexokinase. nih.gov
Regulation of Signal Transduction Cascades
Signal transduction cascades are the primary means by which cells respond to extracellular stimuli. The MAPK, Akt, and STAT3 pathways are central to regulating cell proliferation, survival, and differentiation.
MAPK Pathway: The mitogen-activated protein kinase (MAPK) cascade is a highly conserved signaling pathway composed of a three-tiered kinase system (MAPKKK, MAPKK, MAPK) that relays signals from the cell surface to the nucleus. nih.govnih.gov This pathway is crucial for cell growth and is frequently hyperactivated in cancers. nih.gov
Akt Pathway: The PI3K/Akt pathway is another critical pro-survival signaling network. nih.gov Activation of Akt by upstream signals promotes cell survival, growth, and proliferation, in part by supporting cellular metabolism and increasing glucose transport. nih.gov Dysregulation of this pathway is a common driver of cancer and therapeutic resistance. nih.gov
STAT3 Pathway: Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is activated by various cytokines and growth factors. mdpi.com Upon activation, it promotes the expression of genes involved in cell survival, proliferation, and tumorigenesis. mdpi.comnih.gov In some cancers, aberrant STAT3 activation helps establish and maintain the malignant state. nih.gov STAT3 can also influence metabolism, including a role in promoting the Warburg effect. nih.gov
Table 4: Key Signal Transduction Cascades
| Pathway | Key Components | Major Cellular Functions |
| MAPK | Ras, Raf, MEK, ERK | Proliferation, differentiation, development, cell survival. nih.gov |
| PI3K/Akt | PI3K, PDK1, Akt, mTOR | Cell survival, growth, proliferation, metabolism. nih.govnih.gov |
| STAT3 | JAKs, STAT3 | Cell survival, proliferation, inflammation, immunity. mdpi.com |
Influence on Inflammatory Pathways (e.g., RIG-1 pathway)
There are no studies available that investigate the influence of this compound on inflammatory pathways, including the Retinoic acid-Inducible Gene I (RIG-I) pathway. The RIG-I pathway is a critical component of the innate immune system that detects viral RNA and triggers an antiviral response. nih.govnih.gov This response involves the activation of transcription factors that lead to the production of type I interferons and other inflammatory cytokines. nih.gov However, no research has specifically examined whether this compound can modulate this or any other inflammatory signaling cascade.
Oxidative Stress Modulation and Reactive Oxygen Species (ROS) Generation
There is no available data on the capacity of this compound to modulate oxidative stress or generate reactive oxygen species (ROS). Oxidative stress arises from an imbalance between the production of ROS and the ability of a biological system to detoxify these reactive intermediates. nih.gov ROS, such as superoxide (B77818) anions and hydrogen peroxide, are byproducts of normal metabolism but can cause significant damage to cells and tissues at high concentrations. nih.gov The potential for this compound to influence this delicate balance has not been explored in any published research.
Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations
Positional Isomerism and Substituent Effects on Bioactivity
The precise positioning of substituents on the naphthalene (B1677914) ring can dramatically influence a compound's biological activity. While specific studies on the positional isomers of 2-(aminomethyl)-1-chloronaphthalene are not extensively documented, general principles derived from related naphthalene derivatives offer valuable insights. For instance, research on other substituted naphthalenes has shown that substitution at the 2-position of the naphthalene ring can lead to enhanced biological activity compared to substitution at other positions nih.gov.
| Feature | General Observation on Naphthalene Derivatives | Potential Implication for this compound |
| Positional Isomerism | Substitution at the 2-position can enhance bioactivity nih.gov. | The specific arrangement of substituents in this compound may be optimized for a particular biological target. |
| Substituent Effects | The nature of substituents influences lipophilicity, electronics, and steric profile, impacting activity nih.gov. | The chloro and aminomethyl groups are key determinants of the compound's overall pharmacological profile. |
Influence of Chlorine Atom Position on Receptor Binding and Efficacy
The chlorine atom at the 1-position of this compound is a key modulator of its electronic and steric properties. Halogen atoms, like chlorine, can engage in halogen bonding, a non-covalent interaction with electron-rich atoms in a receptor's binding pocket. The position of the chlorine atom is critical as it dictates the geometry of this potential interaction.
Role of the Aminomethyl Moiety in Target Recognition and Potency
The aminomethyl group at the 2-position is a crucial pharmacophoric element, capable of forming key interactions with biological targets. The primary amine is ionizable at physiological pH, allowing it to form strong ionic bonds or hydrogen bonds with acidic amino acid residues (e.g., aspartate, glutamate) in a receptor's active site.
For example, in a study of naphthalene-chalcone hybrids, the amino group was observed to form a hydrogen bond with the amino acid Cys919 in the active site of the VEGFR-2 enzyme nih.gov. This highlights the potential of the aminomethyl group to act as a critical anchor point, orienting the entire molecule for optimal binding and thereby contributing significantly to its potency. The flexibility of the aminomethyl linker also allows the naphthalene core to adopt a favorable conformation within the binding pocket.
Rational Design Principles for Enhancing Selectivity and Potency
Rational drug design aims to develop compounds with improved affinity for their intended target and reduced off-target effects. For this compound, several principles can be applied to enhance its selectivity and potency.
Structure-Based Design: If the three-dimensional structure of the target protein is known, computational docking studies can be employed to visualize the binding mode of this compound. This can guide the design of analogs with modifications that improve complementary interactions with the active site ijpsjournal.com.
Bioisosteric Replacement: The chlorine atom or the aminomethyl group could be replaced by other functional groups with similar steric and electronic properties (bioisosteres) to fine-tune the compound's activity and selectivity.
Scaffold Hopping: The naphthalene core could be replaced by other aromatic systems to explore new chemical space and potentially discover novel ligands with improved properties.
The overarching goal is to systematically modify the structure to optimize interactions with the target, guided by an understanding of the SAR nih.govmdpi.com.
Conformation-Activity Relationships
The biological activity of a molecule is not only dependent on its static structure but also on its conformational flexibility. The aminomethyl group in this compound introduces a degree of conformational freedom. The relative orientation of the aminomethyl group with respect to the naphthalene ring can influence how the molecule fits into a receptor's binding site.
Understanding the low-energy conformations of this compound and how they relate to the bound conformation is essential for a complete picture of its SAR. Computational methods, such as conformational analysis and molecular dynamics simulations, can provide insights into the accessible conformations and their relative energies, helping to identify the bioactive conformation.
Multi-Parameter Optimization for Drug-Like Properties
In modern drug discovery, it is not sufficient for a compound to be potent and selective; it must also possess a favorable profile of absorption, distribution, metabolism, and excretion (ADME) properties, as well as an acceptable toxicity profile. Multi-parameter optimization (MPO) is a strategy used to simultaneously balance these often-competing properties nih.govoptibrium.com.
For this compound, MPO would involve assessing and optimizing a range of properties in parallel. This could include:
Potency: Activity against the desired biological target.
Selectivity: Activity against a panel of related and unrelated targets.
Solubility: Important for absorption and formulation.
Permeability: Ability to cross biological membranes.
Metabolic Stability: Resistance to breakdown by metabolic enzymes.
Toxicity: Assessment in various in vitro and in vivo models.
Advanced Analytical Methodologies for Characterization and Purity Assessment
Spectroscopic Techniques (FTIR, Raman, UV-Vis, Circular Dichroism)
Spectroscopic techniques are fundamental in identifying the functional groups and confirming the electronic structure of 2-(Aminomethyl)-1-chloronaphthalene.
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is instrumental in identifying the functional groups present in a molecule. For this compound, the FTIR spectrum is expected to exhibit characteristic absorption bands. The N-H stretching vibrations of the primary amine group would likely appear in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic naphthalene (B1677914) ring and the methylene group would be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C=C stretching vibrations of the aromatic ring are expected in the 1500-1600 cm⁻¹ region. A C-Cl stretching vibration, characteristic of the chlorinated naphthalene core, would likely be found in the lower wavenumber region, typically around 700-800 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR, particularly for non-polar bonds. The aromatic C=C stretching and ring breathing vibrations of the naphthalene core are expected to produce strong Raman signals. The symmetric C-H stretching of the methylene group would also be Raman active.
UV-Vis Spectroscopy: UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. Naphthalene and its derivatives are known to exhibit characteristic absorption bands in the ultraviolet region. For this compound, one would expect to observe absorption maxima corresponding to the π-π* transitions of the naphthalene ring system. The presence of the chloro and aminomethyl substituents may cause a bathochromic (red) or hypsochromic (blue) shift of these absorption bands compared to unsubstituted naphthalene.
Circular Dichroism (CD) Spectroscopy: Since this compound is a chiral molecule (assuming it has been resolved into its enantiomers), Circular Dichroism (CD) spectroscopy is a powerful technique to study its chiroptical properties. CD spectroscopy measures the differential absorption of left and right circularly polarized light. Enantiomers of a chiral compound will produce mirror-image CD spectra. This technique is particularly useful for determining the enantiomeric purity and studying the absolute configuration of chiral molecules like this compound. For binaphthyl derivatives, the exciton patterns in CD spectra can provide information about the molecular conformation. nih.gov
Table 1: Expected FTIR and Raman Vibrational Modes for this compound
| Functional Group | Vibrational Mode | Expected FTIR Wavenumber (cm⁻¹) | Expected Raman Shift (cm⁻¹) |
| Amine (N-H) | Stretching | 3300-3500 | Weak |
| Aromatic (C-H) | Stretching | 3000-3100 | Strong |
| Methylene (C-H) | Stretching | 2850-2960 | Moderate |
| Aromatic (C=C) | Stretching | 1500-1600 | Strong |
| C-N | Stretching | 1000-1250 | Moderate |
| C-Cl | Stretching | 700-800 | Moderate |
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR) for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the unambiguous structural elucidation of organic molecules. emerypharma.com
¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound would provide detailed information about the number and connectivity of protons. The aromatic protons on the naphthalene ring would appear as a complex multiplet in the downfield region, typically between 7.0 and 8.5 ppm. The chemical shifts of these protons would be influenced by the positions of the chloro and aminomethyl substituents. The two protons of the methylene group (CH₂) would likely appear as a singlet or a pair of doublets (if they are diastereotopic) in the range of 3.5-4.5 ppm. The two protons of the primary amine (NH₂) would give rise to a broad singlet, the chemical shift of which can be variable and is dependent on the solvent and concentration.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The spectrum of this compound would show distinct signals for each of the 11 carbon atoms. The aromatic carbons of the naphthalene ring would resonate in the region of 120-140 ppm. The carbon atom attached to the chlorine atom would likely be shifted downfield. The methylene carbon would appear in the range of 40-50 ppm.
2D-NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for establishing the connectivity between protons and carbons. emerypharma.comnih.govmdpi.com A COSY spectrum would show correlations between coupled protons, helping to assign the complex aromatic signals. An HSQC spectrum would reveal one-bond correlations between protons and their directly attached carbon atoms, confirming the assignments made from the ¹H and ¹³C NMR spectra.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic Protons | 7.0 - 8.5 (multiplet) | 120 - 140 |
| Methylene Protons (-CH₂-) | 3.5 - 4.5 (singlet or AB quartet) | 40 - 50 |
| Amine Protons (-NH₂) | Variable (broad singlet) | - |
Mass Spectrometry (MS, HRMS, MS/MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a crucial technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis.
Mass Spectrometry (MS): In a typical electron ionization (EI) mass spectrum, this compound would exhibit a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of chlorine, this molecular ion peak would be accompanied by an isotope peak (M+2) with an intensity of approximately one-third of the molecular ion peak, which is characteristic of compounds containing one chlorine atom.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of the molecule. This is a definitive method for confirming the molecular formula of this compound.
Tandem Mass Spectrometry (MS/MS): MS/MS involves the fragmentation of the molecular ion and analysis of the resulting fragment ions. The fragmentation pattern provides valuable information about the structure of the molecule. For this compound, common fragmentation pathways would likely involve the loss of the aminomethyl group, the chlorine atom, or cleavage of the naphthalene ring. The presence of an aromatic ring generally results in a prominent molecular ion. whitman.edu A common fragmentation for alkyl-substituted benzene rings is the formation of a tropylium ion at m/z 91. whitman.edu
Table 3: Expected Mass Spectrometry Data for this compound
| Technique | Information Obtained | Expected Results |
| MS (EI) | Molecular Weight and Isotopic Pattern | Molecular ion (M⁺) and M+2 peaks in a ~3:1 ratio |
| HRMS | Elemental Composition | Highly accurate m/z value confirming the molecular formula |
| MS/MS | Structural Fragmentation | Characteristic fragment ions from loss of substituents and ring cleavage |
Chromatographic Separation Techniques (HPLC, GC, SFC)
Chromatographic techniques are essential for separating this compound from impurities and for determining its enantiomeric purity.
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a widely used method for determining the purity of organic compounds. researchgate.netresearchgate.net A suitable C18 column with a mobile phase consisting of a mixture of water and an organic solvent (e.g., acetonitrile or methanol), often with a buffer, would likely provide good separation of this compound from any non-polar or moderately polar impurities. The purity is determined by integrating the peak area of the main compound and comparing it to the total area of all peaks in the chromatogram.
Gas Chromatography (GC): GC can also be used for purity analysis, particularly for volatile and thermally stable compounds. researchgate.net A capillary column with a suitable stationary phase would be used to separate the compound from any volatile impurities. GC coupled with a mass spectrometer (GC-MS) is a powerful tool for both separation and identification of impurities. nih.govnih.gov
As a chiral compound, it is crucial to determine the enantiomeric excess (e.e.) of a sample of this compound.
Chiral HPLC: Chiral stationary phases (CSPs) are used in HPLC to separate enantiomers. Polysaccharide-based CSPs are commonly used for a wide range of chiral separations. chromatographyonline.com The choice of the specific chiral column and mobile phase is critical for achieving baseline separation of the two enantiomers.
Supercritical Fluid Chromatography (SFC): SFC is a powerful technique for chiral separations, often providing faster and more efficient separations than HPLC. chromatographyonline.comafmps.bechiraltech.comphenomenex.com Chiral SFC typically uses a polysaccharide-based CSP with a mobile phase of supercritical carbon dioxide and a polar co-solvent. SFC is considered a predominant technique for preparative enantioresolutions. afmps.be
Table 4: Chromatographic Methods for the Analysis of this compound
| Technique | Application | Typical Stationary Phase | Typical Mobile Phase |
| HPLC | Purity Determination | C18 | Water/Acetonitrile or Water/Methanol |
| GC | Purity Determination | Phenyl-methyl polysiloxane | Helium or Hydrogen |
| Chiral HPLC | Enantiomeric Excess | Polysaccharide-based (e.g., cellulose or amylose derivatives) | Heptane/Isopropanol or other solvent mixtures |
| Chiral SFC | Enantiomeric Excess | Polysaccharide-based | Supercritical CO₂ with a polar co-solvent (e.g., methanol) |
Hyphenated Analytical Techniques (e.g., LC-MS/MS, GC-MS)
The characterization and purity assessment of specialty chemicals such as this compound relies on advanced analytical methodologies that provide both high separation efficiency and definitive structural identification. Hyphenated analytical techniques, which couple a separation method with a spectroscopic detection method, are indispensable for this purpose. nih.govresearchgate.net Among these, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are paramount.
A comprehensive search of scientific literature did not yield specific experimental data or detailed research findings for the analysis of this compound using LC-MS/MS or GC-MS. Therefore, the following discussion is based on the general principles of these techniques and their application to structurally related compounds, such as chloronaphthalenes and other naphthalene derivatives.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. researchgate.net For a compound like this compound, GC-MS analysis would provide detailed information on its purity and molecular structure. The gas chromatograph separates the compound from any impurities, and the mass spectrometer then fragments the molecule, producing a unique mass spectrum that acts as a chemical fingerprint.
The presence of a chlorine atom is a key feature that would be evident in the mass spectrum. Due to the natural isotopic abundance of chlorine (35Cl and 37Cl in an approximate 3:1 ratio), the molecular ion peak (M+) would be accompanied by a characteristic M+2 peak with about one-third the intensity, confirming the presence of a single chlorine atom in the molecule. libretexts.org
While specific GC-MS parameters for this compound are not available, a hypothetical analysis would likely involve the following:
| Parameter | Hypothetical Value/Condition | Purpose |
| GC Column | Capillary column (e.g., DB-5ms) | To separate the analyte from volatile impurities. |
| Injector Temperature | 250-280 °C | To ensure complete volatilization of the sample. |
| Oven Program | Temperature gradient (e.g., 100°C to 300°C) | To achieve optimal separation of components. |
| Ionization Mode | Electron Ionization (EI) | To induce fragmentation and generate a characteristic mass spectrum. |
| MS Detector | Quadrupole or Ion Trap | To scan and detect the mass-to-charge ratio of ions. |
This table represents a hypothetical set of parameters for the GC-MS analysis of this compound, as specific experimental data is not publicly available.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For compounds that may have lower volatility or thermal stability, LC-MS/MS is the preferred method. This technique is highly sensitive and selective, making it ideal for detecting and quantifying the target compound and any potential impurities, even at trace levels. nih.gov The liquid chromatograph separates the components of a mixture in the liquid phase, after which the mass spectrometer provides mass and structural information.
In an LC-MS/MS analysis of this compound, the molecule would typically be ionized using a soft ionization technique like Electrospray Ionization (ESI). The precursor ion corresponding to the protonated molecule [M+H]+ would be selected and then fragmented to produce a series of product ions. This transition from a precursor ion to specific product ions is monitored in what is known as Multiple Reaction Monitoring (MRM), which provides exceptional selectivity and sensitivity.
A potential LC-MS/MS method could be developed using the parameters outlined below:
| Parameter | Hypothetical Value/Condition | Purpose |
| LC Column | C18 reverse-phase column | To separate the compound based on its polarity. |
| Mobile Phase | Gradient of water and acetonitrile with formic acid | To facilitate separation and promote ionization. |
| Ionization Source | Electrospray Ionization (ESI), positive mode | To generate protonated molecular ions [M+H]+. |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) | For selective and sensitive quantification of the analyte. |
| Precursor Ion | m/z corresponding to [C11H10ClN+H]+ | To isolate the molecular ion of the target compound. |
| Product Ions | Characteristic fragment ions | For structural confirmation and quantification. |
This table represents a hypothetical set of parameters for the LC-MS/MS analysis of this compound, as specific experimental data is not publicly available.
Future Research Directions and Translational Perspectives
Exploration of Novel Therapeutic Indications
The naphthalene (B1677914) core is a recognized pharmacophore present in numerous approved drugs with a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties. researchgate.netekb.eg This inherent versatility suggests that 2-(aminomethyl)-1-chloronaphthalene and its derivatives could be investigated for a range of new therapeutic uses. For instance, naphthalene-based compounds have shown potential as inhibitors of enzymes like VEGFR-2, which is implicated in cancer progression. nih.gov Further screening and mechanistic studies could uncover novel applications for this specific compound in oncology, infectious diseases, or metabolic disorders. The structural similarity to compounds with known bioactivity makes it a prime candidate for drug repurposing and discovery efforts. researchgate.net
Rational Design of Next-Generation Analogues with Improved Profiles
The development of next-generation analogues of this compound through rational design is a key area for future research. By systematically modifying the structure, it is possible to enhance potency, selectivity, and pharmacokinetic properties. Techniques like scaffold hopping, where the core structure is replaced with a functionally equivalent one, can lead to the discovery of more potent compounds. rsc.org For example, introducing different substituents on the naphthalene ring or modifying the aminomethyl side chain could lead to improved interactions with biological targets. Computational methods such as molecular docking and quantitative structure-activity relationship (QSAR) studies can guide the design of these new analogues, predicting their binding affinities and potential for off-target effects. nih.gov
Application of Advanced Synthetic Technologies (e.g., Flow Chemistry, Machine-Assisted Synthesis)
Modern synthetic methodologies can significantly accelerate the synthesis and optimization of this compound and its derivatives. Flow chemistry, in particular, offers several advantages over traditional batch synthesis, including improved reaction control, enhanced safety, and the potential for seamless multi-step synthesis. researchgate.netumontreal.canih.govucd.ienih.gov This technology is especially beneficial for reactions that are highly exothermic or require precise control of reaction parameters. ucd.ie A multi-step synthesis of a related aminonaphthalene derivative has been successfully demonstrated in a microreactor, showing that transformations in the microreactor can yield similar or even better results with the benefits of continuous production and increased safety. researchgate.net Machine-assisted synthesis, integrating robotics and automated reaction optimization, can further streamline the process of generating libraries of analogues for screening.
Integration of Omics Technologies for Systems-Level Understanding
To fully elucidate the therapeutic potential and mechanism of action of this compound, the integration of "omics" technologies is crucial. Genomics, proteomics, and metabolomics can provide a comprehensive, systems-level view of how the compound affects cellular pathways. For example, proteomic profiling can identify the direct protein targets of the compound and any downstream changes in protein expression. This is particularly relevant for understanding complex diseases like cancer, where multiple pathways are often dysregulated. nih.gov Such a holistic approach can uncover novel mechanisms of action, identify biomarkers for patient stratification, and reveal potential off-target effects.
Development of PROTACs or Molecular Glues utilizing Naphthalene Scaffolds
The naphthalene scaffold is a promising platform for the development of innovative therapeutic modalities like Proteolysis Targeting Chimeras (PROTACs) and molecular glues. rsc.orgnih.govnih.govresearchgate.netnih.govarvinas.comoxfordglobal.comnih.govcas.org
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. arvinas.com The naphthalene moiety could serve as a ligand for the protein of interest within a PROTAC, offering a strategy to target proteins that have been traditionally considered "undruggable." nih.govresearchgate.net
Molecular glues are small molecules that induce or stabilize the interaction between two proteins that would not otherwise interact, often leading to the degradation of one of the proteins. nih.govoxfordglobal.comcas.org Given the ability of some naphthalene-containing molecules to mediate protein-protein interactions, there is potential to discover or design molecular glues based on the this compound scaffold. rsc.org
| Technology | Description | Potential Application for Naphthalene Scaffolds |
| PROTACs | Heterobifunctional molecules that induce targeted protein degradation. arvinas.com | The naphthalene moiety can be incorporated as a ligand to target specific proteins for degradation. nih.govresearchgate.net |
| Molecular Glues | Small molecules that promote the interaction between two proteins. nih.govoxfordglobal.com | Naphthalene-based structures could be designed to act as molecular glues, inducing the degradation of pathogenic proteins. rsc.org |
Addressing Resistance Mechanisms and Developing Combination Therapies
As with any therapeutic agent, the potential for drug resistance is a critical consideration. Research into the mechanisms by which cancer cells or pathogens might develop resistance to naphthalene-based compounds is essential for long-term therapeutic success. nih.gov This could involve studies on metabolic pathways that inactivate the compound or mutations in the target protein that prevent binding. researchgate.net Understanding these resistance mechanisms will enable the development of strategies to overcome them, such as co-administering the compound with an inhibitor of the resistance-conferring enzyme. Furthermore, exploring combination therapies, where this compound or its analogues are used in conjunction with other drugs, could lead to synergistic effects and improved clinical outcomes. wikipedia.org For instance, combining a naphthalene-based agent with a standard-of-care chemotherapy could enhance efficacy and overcome resistance.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(Aminomethyl)-1-chloronaphthalene, and how can reaction efficiency be validated?
- Methodological Answer : Synthesis typically involves chlorination of naphthalene derivatives followed by aminomethylation. For example, starting with 1-chloronaphthalene (a standard compound listed in analytical catalogs ), introduce the aminomethyl group via reductive amination or nucleophilic substitution. Reaction efficiency can be validated using thin-layer chromatography (TLC) for intermediate monitoring and high-performance liquid chromatography (HPLC) with UV detection to quantify purity. Reaction conditions (e.g., solvent, temperature) should align with stability data for similar compounds, which recommend anhydrous environments and controlled temperatures to prevent decomposition .
Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural elucidation, focusing on chemical shifts for the chlorinated and aminomethyl groups. Mass spectrometry (MS) via electron ionization (EI) confirms molecular weight and fragmentation patterns. Purity assessment should use reversed-phase HPLC with a C18 column, calibrated against certified reference materials (e.g., 1-chloronaphthalene standards) . Gas chromatography-mass spectrometry (GC-MS) may be unsuitable due to thermal instability, as noted in studies on methylnaphthalenes .
Q. What are the recommended storage conditions to ensure the stability of this compound in laboratory settings?
- Methodological Answer : Store in amber glass vials under inert gas (argon or nitrogen) at –20°C to prevent oxidation and photodegradation. Stability studies on analogous compounds (e.g., 1-methyl-aminomethyl naphthalene) indicate degradation via hydrolysis and oxidation; thus, desiccants and moisture-free environments are essential . Regular stability testing via HPLC every 6 months is advised to monitor purity .
Advanced Research Questions
Q. How can researchers investigate the metabolic pathways and bioactivation mechanisms of this compound in mammalian systems?
- Methodological Answer : Use in vitro models such as liver microsomes or hepatocyte incubations to identify phase I (e.g., cytochrome P450-mediated oxidation) and phase II (e.g., glucuronidation) metabolites. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotopic labeling can track metabolic intermediates. Compare results to toxicological profiles of structurally related naphthalenes, which highlight bioactivation pathways leading to reactive quinone metabolites . In vivo studies in rodents should measure urinary metabolites and hepatic glutathione depletion to assess detoxification efficiency.
Q. What methodologies are suitable for assessing the environmental persistence and degradation products of this compound?
- Methodological Answer : Conduct photodegradation studies using simulated sunlight (UV-A/B) and analyze products via GC-MS or LC-MS. For hydrolytic degradation, vary pH and temperature to mimic environmental conditions. Environmental persistence can be modeled using OECD 307 guidelines for soil half-life determination, with quantification via solid-phase extraction (SPE) coupled to HPLC. Cross-reference data with methylnaphthalene degradation pathways, which show prolonged persistence in anaerobic environments .
Q. How should conflicting toxicity data for this compound across different experimental models be critically analyzed?
- Methodological Answer : Discrepancies may arise from species-specific metabolic rates, exposure routes (oral vs. inhalation), or assay sensitivity. Apply a weight-of-evidence approach: prioritize studies with rigorous analytical validation (e.g., ATSDR/NTP/EPA collaborative frameworks ). For in vitro-in vivo discordance, use physiologically based pharmacokinetic (PBPK) modeling to reconcile differences. Meta-analyses should account for variables like dose metrics and endpoint selection, as highlighted in toxicological profiles for methylnaphthalenes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
